N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furo[3,2-b]pyridine core, which is a fused ring system containing both oxygen and nitrogen atoms The compound also features a bromine and fluorine-substituted phenyl group, as well as a carboxamide functional group
Preparation Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a carbonyl compound.
Introduction of the bromine and fluorine substituents: This step often involves halogenation reactions using reagents like bromine and fluorine sources under controlled conditions.
Attachment of the carboxamide group: This can be accomplished through an amide coupling reaction, where the carboxylic acid derivative of the furo[3,2-b]pyridine core is reacted with an amine in the presence of a coupling agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, potentially altering the oxidation state of the nitrogen and oxygen atoms in the furo[3,2-b]pyridine core.
Coupling reactions: The carboxamide group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: Researchers have explored its use as a probe to study biological processes, given its ability to interact with specific biomolecules.
Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Its unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
N-(4-chloro-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: This compound features a chlorine substituent instead of bromine, which may affect its reactivity and biological activity.
N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: The presence of a methyl group instead of fluorine can influence the compound’s chemical properties and interactions with biological targets.
N-(4-bromo-2-fluorophenyl)-5-ethylfuro[3,2-b]pyridine-2-carboxamide: An ethyl group in place of the methyl group may alter the compound’s solubility and overall reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O2/c1-8-2-5-13-12(18-8)7-14(21-13)15(20)19-11-4-3-9(16)6-10(11)17/h2-7H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJBPWHCOHXZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.